molecular formula C22H17N3O4S B11426792 (2Z)-N-phenyl-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide

(2Z)-N-phenyl-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide

Cat. No.: B11426792
M. Wt: 419.5 g/mol
InChI Key: ROLRCKHLUXCSGO-GYHWCHFESA-N
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Description

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach might include the condensation of a chromene derivative with a benzenesulfonamide and a phenyl group under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE: can be compared with other chromene derivatives, such as:

Uniqueness

The uniqueness of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE lies in its specific structural features and the resulting biological activities. Its combination of functional groups and the chromene core structure may confer unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C22H17N3O4S/c26-21(23-17-10-3-1-4-11-17)19-15-16-9-7-8-14-20(16)29-22(19)24-25-30(27,28)18-12-5-2-6-13-18/h1-15,25H,(H,23,26)/b24-22-

InChI Key

ROLRCKHLUXCSGO-GYHWCHFESA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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